![molecular formula C12H17O6P B12536805 4-[(Diethoxyphosphoryl)methoxy]benzoic acid CAS No. 797763-38-3](/img/structure/B12536805.png)
4-[(Diethoxyphosphoryl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Diethoxyphosphoryl)methoxy]benzoic acid is an organic compound with the molecular formula C12H17O6P. This compound is characterized by the presence of a benzoic acid moiety substituted with a diethoxyphosphoryl group via a methoxy linkage. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethoxyphosphoryl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with diethyl phosphite in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition: of reactants
Efficient mixing: and heat exchange
Automated monitoring: of reaction parameters
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Diethoxyphosphoryl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Phosphonic acids
Reduction: Phosphine oxides
Substitution: Various substituted benzoic acid derivatives
Applications De Recherche Scientifique
4-[(Diethoxyphosphoryl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(Diethoxyphosphoryl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic functions.
Modulate signaling pathways: It can affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Interact with receptors: The compound can bind to specific receptors on cell surfaces, triggering downstream effects.
Comparaison Avec Des Composés Similaires
4-[(Diethoxyphosphoryl)methoxy]benzoic acid can be compared with other similar compounds such as:
4-Methoxybenzoic acid: Lacks the diethoxyphosphoryl group, making it less versatile in certain chemical reactions.
4-Hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Diethyl phosphite: A precursor in the synthesis of this compound, used in various phosphorylation reactions.
The uniqueness of this compound lies in its combination of a benzoic acid moiety with a diethoxyphosphoryl group, providing distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
797763-38-3 |
|---|---|
Formule moléculaire |
C12H17O6P |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
4-(diethoxyphosphorylmethoxy)benzoic acid |
InChI |
InChI=1S/C12H17O6P/c1-3-17-19(15,18-4-2)9-16-11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
Clé InChI |
XDOGBYMKVXWHCF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1=CC=C(C=C1)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


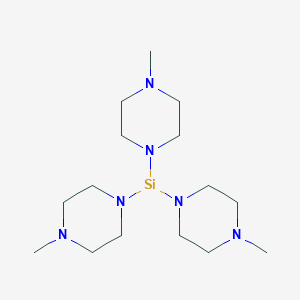
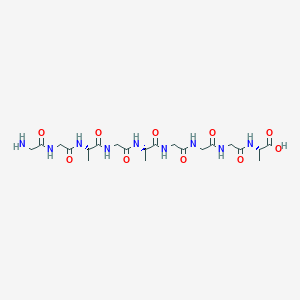
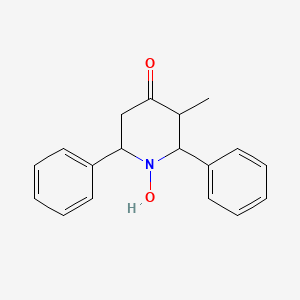
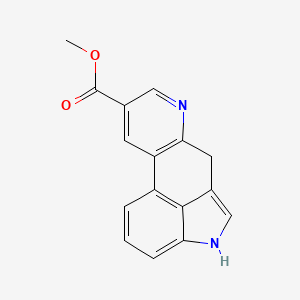
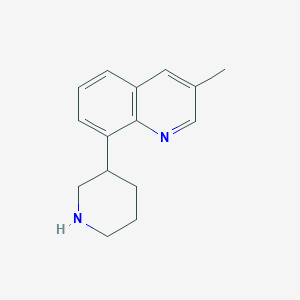
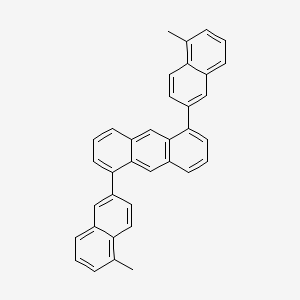
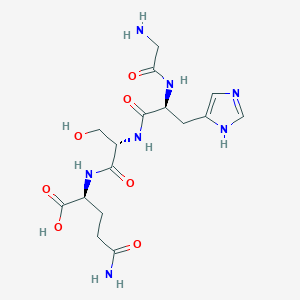
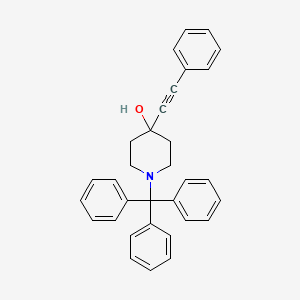
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
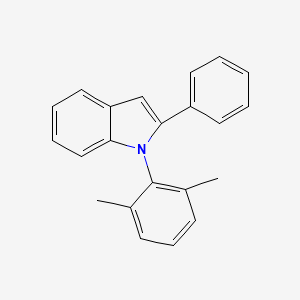
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
